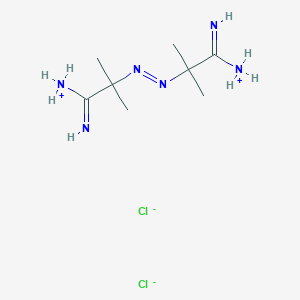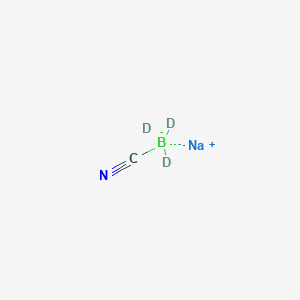
Diethylamine hydrochloride
Übersicht
Beschreibung
Diethylamine hydrochloride is an organic compound with the formula C4H12ClN . It is a secondary amine and is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor . It acts as a precursor of atrazine and lysergic acid diethylamide . It is also used as a reactant in the production of dyes and pharmaceutical compounds such as ranitidine .
Synthesis Analysis
Diethylamine hydrochloride can be synthesized through various methods. One such method involves the use of diethylammonium acetate as an acid–base bifunctional catalyst to facilitate the formation of methacrolein via cross aldol condensation between formaldehyde and propionaldehyde . Another method involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis
The molecular weight of Diethylamine hydrochloride is 109.598 . The IUPAC Standard InChI is InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H .Chemical Reactions Analysis
Diethylamine hydrochloride can participate in various chemical reactions. For instance, it can react with C8H20N2S2 to form Cl2S2 and 4 C4H11N . It can also react with C8H20N2O2S to form Cl2O2S and 4 C4H11N .Physical And Chemical Properties Analysis
Diethylamine hydrochloride is a flammable, weakly alkaline liquid that is miscible with most solvents . It has a strong ammonia-like odor .Wissenschaftliche Forschungsanwendungen
Precursor of Atrazine
Diethylamine hydrochloride acts as a precursor of atrazine , which is a widely used herbicide . Atrazine is used to prevent pre- and post-emergence broadleaf weeds in crops such as maize and sugarcane and on turf, such as golf courses and residential lawns .
Precursor of Lysergic Acid Diethylamide (LSD)
It also serves as a precursor in the synthesis of lysergic acid diethylamide (LSD) . LSD is a potent hallucinogen that has been used in research and has a history of recreational use .
Production of Dyes
Diethylamine hydrochloride is used as a reactant in the production of dyes . The specific dyes and the processes they are used in can vary widely, but this compound plays a crucial role in their synthesis .
Pharmaceutical Compounds
It is used in the production of pharmaceutical compounds such as ranitidine . Ranitidine is a commonly used drug to reduce stomach acid and treat conditions like heartburn and stomach ulcers .
Mannich Reaction
Diethylamine hydrochloride is used in the Mannich reaction with paraformaldehyde . The Mannich reaction is a form of aminoalkylation reaction that involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and an amine in the presence of acid .
Synthesis of Diethylaminoethyl (DEAE) Cottons
Lastly, it is employed in the synthesis of diethylaminoethyl (DEAE) cottons by reacting with cotton cellulose in the presence of sodium hydroxide . DEAE cottons have applications in textile industry .
Safety And Hazards
Diethylamine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is highly flammable and its containers may explode when heated . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, do not breathe dust, keep away from heat and sources of ignition, and use only in well-ventilated areas .
Zukünftige Richtungen
Future versions of the NIST Chemistry WebBook may rely on reaction search pages in place of the enumerated reaction displays seen below . This suggests that future research and development in this field may focus on developing more efficient and user-friendly ways to search for and display chemical reaction information.
Eigenschaften
IUPAC Name |
N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044320 | |
| Record name | Diethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Diethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000645 [mmHg] | |
| Record name | Diethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethylamine hydrochloride | |
CAS RN |
660-68-4 | |
| Record name | Diethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9V3G1135 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diethylamine hydrochloride?
A1: Diethylamine hydrochloride has the molecular formula (C2H5)2NH·HCl and a molecular weight of 109.59 g/mol.
Q2: Are there any notable spectroscopic characteristics of diethylamine hydrochloride?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, researchers frequently employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize diethylamine hydrochloride. [, , ] These techniques help confirm the structure and purity of the synthesized compound.
Q3: How is diethylamine hydrochloride utilized in material science?
A3: Diethylamine hydrochloride is a versatile compound finding use in various material science applications. For instance, it serves as a key component in the synthesis of core-shell microspheres with antibacterial properties. [] These microspheres utilize a quaternary ammonium cationic surfmer derived from diethylamine hydrochloride to impart biocidal activity against bacteria like E. coli and S. aureus.
Q4: Can diethylamine hydrochloride be used to modify the properties of other materials?
A4: Yes, diethylamine hydrochloride is employed to modify cellulose to improve its dyeability with specific dyes. [] This modification enhances the interaction between cellulose and 5-chloro-2,4-difluoropyrimidinyl dyes, potentially leading to more vibrant and durable coloration in textile applications.
Q5: Does diethylamine hydrochloride find applications in electroplating?
A5: Research indicates that diethylamine hydrochloride plays a crucial role in a water-compatible electroplating process for molten aluminum. [] The presence of diethylamine hydrochloride in the electroplating solution, along with aluminum halide and dimethyl sulfone, enables stable and long-lasting aluminum plating, even with increased moisture levels.
Q6: How does diethylamine hydrochloride function in a flux for dip soldering?
A6: Diethylamine hydrochloride, when combined with glycerin in specific ratios, forms a flux suitable for dip soldering. [] This flux exhibits enhanced activity and fluidity at elevated temperatures (160-240 °C), crucial for effective soldering. Furthermore, it improves the corrosion resistance of the resulting solder fusions.
Q7: Does diethylamine hydrochloride exhibit any catalytic properties?
A7: Diethylamine hydrochloride acts as a catalyst in the synthesis of primary thioamides from nitriles. [, ] This method, utilizing sodium hydrogen sulfide and diethylamine hydrochloride, offers a relatively mild and efficient route to prepare primary thioamides, valuable intermediates in organic synthesis.
Q8: Can you elaborate on the use of diethylamine hydrochloride in synthesizing specific compounds?
A8: Diethylamine hydrochloride plays a crucial role in the synthesis of various compounds, including:
- 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones: These compounds, synthesized using diethylamine hydrochloride along with other reactants, show potential as antimicrobial agents. []
- Tetraaminophosphonium chloride: Diethylamine hydrochloride is used in the purification process of tetraaminophosphonium chloride, obtained from the ammonolysis of phosphorus pentachloride. []
Q9: How does the structure of diethylamine hydrochloride contribute to its role in chemical reactions?
A9: Diethylamine hydrochloride's structure, containing a tertiary amine group protonated by hydrochloric acid, imparts unique reactivity. The positively charged nitrogen can act as a nucleophile or participate in hydrogen bonding interactions, influencing reaction pathways and product formation.
Q10: What is known about the stability of diethylamine hydrochloride?
A10: While specific stability data isn't extensively covered in the research excerpts, we know that diethylamine hydrochloride can decompose at elevated temperatures. [] Further research and specific conditions would be necessary to comprehensively understand its stability profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















